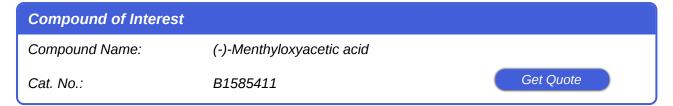


Synthesis of (-)-Menthyloxyacetic Acid: An Indepth Technical Guide

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This guide provides a comprehensive overview of the synthesis of **(-)-Menthyloxyacetic acid**, a valuable chiral resolving agent used in chemical research and drug development.[1][2][3] The following sections detail the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of **(-)-Menthyloxyacetic acid** is presented in the table below. This data is essential for handling the compound safely and for its characterization.



Property	Value
Molecular Formula	C12H22O3[1][2]
Molecular Weight	214.30 g/mol [2]
Melting Point	52-55 °C (lit.)[1][4]
Boiling Point	163-164 °C at 10 mmHg (lit.)[1][4]
Density	1.01 g/mL at 20 °C (lit.)[1][4]
Refractive Index (n ²⁰ /D)	1.4672 (lit.)[1][4]
Optical Activity ($[\alpha]^{25}/D$)	-92.5°, c = 4 in methanol
Appearance	Liquid
CAS Number	40248-63-3[1][4]
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261, P264, P271, P280, P302+P352, P305+P351+P338

Experimental Protocol

The synthesis of **(-)-Menthyloxyacetic acid** is achieved through the reaction of I-menthol with monochloroacetic acid in the presence of sodium metal in a toluene solvent. The following protocol is adapted from a well-established procedure.[5]

Materials and Equipment:

- I-menthol (crystals, m.p. 41–42°)
- Monochloroacetic acid (commercial grade, ground and dried)[5]
- Sodium metal
- · Dry toluene



- Benzene
- 20% Hydrochloric acid
- 5-L three-necked round-bottomed flask
- Mechanical stirrer
- · Reflux condenser with a calcium chloride tube
- Oil bath
- 1-L separatory funnel
- 5-L separatory funnel
- Distillation apparatus

Procedure:

- Preparation of Sodium Mentholate:
 - In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve 400 g (2.56 moles) of l-menthol in 1 L of dry toluene.[5]
 - Add 70 g (3.04 gram atoms) of clean sodium to the solution.[5]
 - Heat the mixture in an oil bath to gently reflux the toluene.
 - Once the sodium has melted, begin stirring at a rate that breaks the sodium into fine globules.[5]
 - Continue refluxing for 15 hours.[5]
 - After 15 hours, stop stirring, allow the mixture to cool, and carefully remove any excess sodium.[5]
- · Reaction with Monochloroacetic Acid:



- Fit a 1-L separatory funnel into the third neck of the flask.[5]
- Raise the oil bath temperature to 85–90°C.[5]
- With continuous stirring, add a solution of 95 g (1.01 moles) of monochloroacetic acid in 800 mL of warm, dry toluene from the separatory funnel at a rate that maintains a gentle reflux.[5] A heavy precipitate of sodium chloroacetate will form immediately.[5]
- After the addition is complete, reflux and stir the mixture for 48 hours.[5] During this time, it
 may be necessary to add an additional 1–1.5 L of dry toluene and to periodically stop
 stirring to scrape solid material from the sides of the flask.[5]
- Work-up and Extraction:
 - After the reaction is complete, cool the flask and transfer the reaction mixture to a 5-L separatory funnel.[5]
 - Extract the mixture with three 1-L portions of water.
 - Carefully acidify the combined water extracts with 20% hydrochloric acid. The crude (-) Menthyloxyacetic acid will separate as a brown oil.[5]
 - Extract the crude product with three 200-mL portions of benzene.
- Purification:
 - Combine the benzene extracts and remove the solvent by distillation on a steam cone.[5]
 - Fractionally distill the residue under reduced pressure.[5]
 - The fraction boiling at 134–137°C/2 mm is the purified I-menthoxyacetic acid.[5] The expected yield is between 110–125 g (51–58% based on the chloroacetic acid).[5]

Synthesis Workflow

The following diagram illustrates the key stages of the **(-)-Menthyloxyacetic acid** synthesis protocol.





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Caption: Workflow for the synthesis of **(-)-Menthyloxyacetic acid**.

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